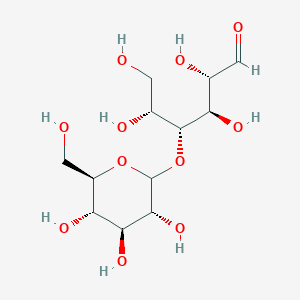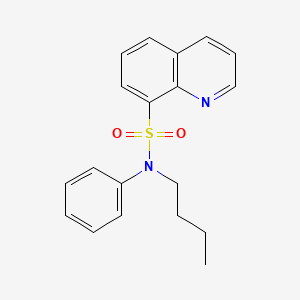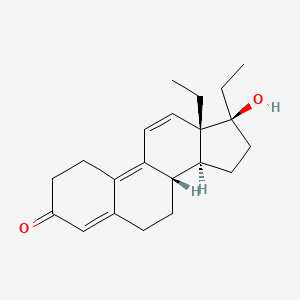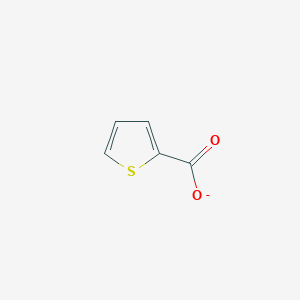
D-glucopyranosyl-(1->4)-aldehydo-D-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-glucopyranosyl-(1->4)-aldehydo-D-mannose is a D-glucosyl-(1->4)-D-mannose.
Applications De Recherche Scientifique
Synthesis and Structure Analysis
- The synthesis of D-glucopyranosyl-D-mannose and its structural confirmation using techniques like NMR and mass spectroscopy has been a significant area of research. Studies have explored the synthesis of various disaccharides, including D-glucopyranosyl-D-mannose, from different sugar precursors using specific enzymes like cellobiose phosphorylase (Tariq & Hayashi, 1995).
Chemical Transformation and Degradation Studies
- Research has been conducted on the rates of isomerization, epimerization, and degradation reactions of compounds like D-glucopyranosyl-D-mannose in alkaline systems. This includes studying the kinetics of transformation and degradation reactions in specific conditions (Maclaurin & Green, 1969).
Structural Studies in Natural Products
- Studies on natural products like glucomannan from various sources have provided insights into the structural composition of these substances. These studies have revealed the presence of D-glucopyranosyl and D-mannopyranosyl residues, contributing to our understanding of complex natural polysaccharides (Gupta, Sen, & Day, 1976).
Enzymatic Reactions and Epimerization
- The enzymatic conversion of sugars, including the epimerization of disaccharides like D-glucopyranosyl-D-mannose, has been explored. Studies have analyzed how enzymes like Ruminococcus albus epimerase can convert specific sugars, providing insights into biochemical transformations (Tyler & Leatherwood, 1967).
Biochemical Properties and Applications
- Research into the structural features and potential bioactive properties of polysaccharides containing D-glucopyranosyl-D-mannose units has been conducted. These studies often focus on the antioxidative and health-related properties of these compounds, highlighting their potential applications in functional foods and dietary supplements (Yan et al., 2013).
Propriétés
Nom du produit |
D-glucopyranosyl-(1->4)-aldehydo-D-mannose |
|---|---|
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12?/m1/s1 |
Clé InChI |
DKXNBNKWCZZMJT-IEGVJGBQSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B1233263.png)
![(3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B1233264.png)

![(2S)-2-[[(2S)-2-[(2S,3R)-2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentoxy]-1-oxo-3-phenylpropyl]amino]-4-methylsulfonylbutanoic acid propan-2-yl ester](/img/structure/B1233267.png)




![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-propyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233275.png)


![(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B1233280.png)
